Bienvenue dans la boutique en ligne BenchChem!

Chaetocin

Thioredoxin Reductase Oxidative Stress Cancer Therapeutics

Chaetocin is a functionally unique, multi-targeted epipolythiodioxopiperazine (ETP) that cannot be substituted by Gliotoxin, Chetomin, or G9a-selective inhibitors like UNC0638. Its distinct sulfur-bridged core enables potent dual inhibition of SUV39H1 (IC50 0.8 µM) and thioredoxin reductase-1 (TrxR1, Km 4.6 µM), simultaneously disrupting epigenetic silencing and imposing lethal oxidative stress in cancer cells. Validated in high-throughput DIPG screens with in vivo survival benefit and proven synergy with HDAC/BET inhibitors in AML. Essential choice for studies requiring authentic, multi-pathway target engagement.

Molecular Formula C30H28N6O6S4
Molecular Weight 696.8 g/mol
Cat. No. B7805091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetocin
Molecular FormulaC30H28N6O6S4
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C
InChIInChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3
InChIKeyPZPPOCZWRGNKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chaetocin as a Multi-Targeted Epipolythiodioxopiperazine (ETP) Natural Product with Potent Anticancer and Epigenetic Modulatory Activity


Chaetocin is a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) class of alkaloids, originally isolated from Chaetomium species [1]. It is characterized by a unique bridged disulfide-containing diketopiperazine core and demonstrates potent inhibitory activity against histone lysine methyltransferases (HKMTs), notably SUV39H1 (IC50 = 0.8 µM), G9a (IC50 = 2.5 µM), and DIM5 (IC50 = 3 µM) [2]. Beyond epigenetic modulation, Chaetocin exerts anticancer effects through competitive inhibition of thioredoxin reductase-1 (TrxR1) and the imposition of oxidative stress, leading to selective apoptosis in various cancer cell types [3].

Critical Functional and Structural Distinctions Preclude Simple Substitution of Chaetocin with Other ETPs or HMT Inhibitors


Substituting Chaetocin with other epipolythiodioxopiperazines (ETPs) like Gliotoxin or Chetomin, or with specific HKMT inhibitors like UNC0638 or BIX01294, is not scientifically valid. Chaetocin exhibits a distinct, multi-targeted profile combining potent SUV39H1 and TrxR1 inhibition [1] that is not recapitulated by its closest structural or functional analogs. Structural activity relationship (SAR) studies demonstrate that the specific sulfur functionality of Chaetocin is crucial for its biological activity, with desulfurized analogs being completely inactive against G9a [2]. Furthermore, Chaetocin's unique ability to induce differentiation at non-cytotoxic concentrations and its superior potency in anti-angiogenic and anti-myeloma assays compared to other ETPs and clinical agents underscore that it is a functionally unique chemical probe and potential therapeutic, not an interchangeable member of its compound class [3].

Quantitative Differentiation of Chaetocin Against Structural and Functional Analogs


Superior Potency and Kinetics as a Competitive Thioredoxin Reductase 1 (TrxR1) Substrate Compared to Gliotoxin and Chetomin

Chaetocin acts as a competitive substrate and inhibitor of TrxR1 with a significantly lower Michaelis constant (Km) than the enzyme's native substrate, thioredoxin (Trx). This results in potent attenuation of TrxR1-mediated ROS remediation. In direct comparison, Chaetocin inhibits TrxR1 more potently than the structurally related ETPs gliotoxin and chetomin [1].

Thioredoxin Reductase Oxidative Stress Cancer Therapeutics

18.9-Fold More Potent Anti-Angiogenic Activity Compared to Gliotoxin in Rat Aortic Ring Assay

In a functional ex vivo model of angiogenesis, Chaetocin demonstrated a significantly lower half-maximal growth inhibitory concentration (GI50) for inhibiting microvessel outgrowth compared to its close ETP analogs. This indicates a much higher potency in disrupting new blood vessel formation [1].

Angiogenesis Vascular Biology Cancer Research

Unique Induction of Functional Differentiation in AML Cells Absent in the G9a Inhibitor UNC0638

In a comparative study of histone methyltransferase inhibitors in acute myeloid leukemia (AML) cells, both Chaetocin and UNC0638 (a G9a inhibitor) induced cell death at high concentrations. However, only Chaetocin treatment resulted in the induction of CD11b expression and cellular differentiation at non-cytotoxic concentrations (20 nM), a critical effect for potential differentiation therapy [1].

Acute Myeloid Leukemia Differentiation Therapy Epigenetics

Superior Ex Vivo Antimyeloma Activity and Selectivity Compared to Clinical Agents Doxorubicin and Dexamethasone

Chaetocin was directly compared to the standard-of-care antimyeloma agents doxorubicin and dexamethasone in ex vivo patient samples. Chaetocin displayed superior antimyeloma activity and a greater therapeutic window, selectively targeting malignant CD138+ myeloma cells while largely sparing normal CD138- bone marrow leukocytes. Furthermore, cell lines resistant to doxorubicin or dexamethasone exhibited minimal cross-resistance to Chaetocin [1].

Multiple Myeloma Drug Resistance Hematologic Malignancies

Target Class Selectivity: >112-Fold Selectivity Window for Lys9-Specific HKMTs Over Other Histone Methyltransferases

While Chaetocin is a potent inhibitor of Lys9-specific histone methyltransferases (SUV39H1, G9a, DIM5), it demonstrates a marked selectivity window against other HKMT subfamilies. The IC50 values for non-Lys9 HMTs are significantly higher, confirming its preferential targeting within the HMT family [1].

Epigenetics Histone Methyltransferase Drug Selectivity

Structural Requirement of Intact Disulfide Moiety for G9a Inhibitory Activity

Structure-activity relationship (SAR) studies using total synthesis have definitively shown that the biological activity of Chaetocin against the histone methyltransferase G9a is entirely dependent on the presence of its unique sulfur functionality (the disulfide bridge). Synthetic analogues of Chaetocin that lack this sulfur moiety are completely inactive [1].

Medicinal Chemistry Structure-Activity Relationship ETP Alkaloids

High-Impact Research Applications for Chaetocin Based on Validated Differentiated Activity


Probing the Role of SUV39H1 and H3K9me3 in Aggressive Pediatric Brain Tumors (DIPG/DMG)

Chaetocin is uniquely validated as a potent blocker of diffuse intrinsic pontine glioma (DIPG) cell growth through high-throughput small-molecule screening. Its use leads to the restoration of H3K27me3 levels and significantly extends survival in orthotopic xenograft models. This application is directly supported by its specific activity against SUV39H1 and its proven in vivo efficacy, distinguishing it from other epigenetic probes lacking such validated activity in this devastating disease context [1].

Investigating Synergistic Epigenetic Therapies and Overcoming Drug Resistance in Acute Myeloid Leukemia (AML)

Chaetocin's unique ability to induce differentiation at non-cytotoxic concentrations and its demonstrated synergy with HDAC inhibitors (e.g., SAHA) and BET inhibitors (e.g., JQ1) make it an essential tool for research into novel combination epigenetic therapies for AML. Its efficacy in primary patient cells and its distinct mechanism of action compared to G9a-specific inhibitors (like UNC0638) provide a strong rationale for its selection in studies aimed at overcoming differentiation block and therapeutic resistance in AML [2].

Elucidating the Interplay Between Redox Regulation and Epigenetics in Cancer

As a compound that potently inhibits both TrxR1 (Km = 4.6 µM) [3] and SUV39H1 (IC50 = 0.8 µM) [4], Chaetocin serves as a powerful and unique chemical probe for dissecting the crosstalk between cellular oxidative stress pathways and epigenetic silencing mechanisms. Its dual activity provides a distinct advantage over compounds that only target one of these pathways, enabling investigations into how ROS imposition directly impacts histone methylation and gene expression in cancer.

Targeting Angiogenesis and Tumor Vascularization with High Potency

Given its exceptionally potent inhibition of microvessel outgrowth (GI50 = 8 nM) [5] and its ability to produce less vascular tumors in vivo, Chaetocin is a superior research tool for studies focused on anti-angiogenic mechanisms. Its potency in this context is orders of magnitude greater than some of its closest ETP analogs, such as Gliotoxin, making it the preferred choice for experiments where robust and specific disruption of new blood vessel formation is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chaetocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.